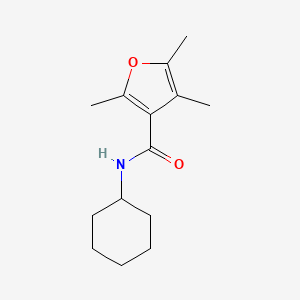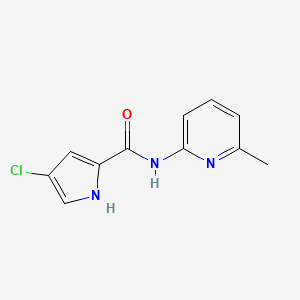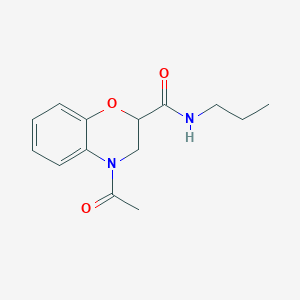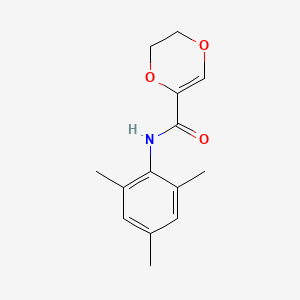
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as TMD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has unique properties that make it an attractive candidate for use in the development of new drugs, materials, and technologies.
Wirkmechanismus
The mechanism of action of N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is not fully understood, but it is believed to act as a free radical scavenger and an antioxidant. N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to inhibit the production of reactive oxygen species and to reduce oxidative stress in cells.
Biochemical and Physiological Effects:
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to improve glucose metabolism and to reduce lipid peroxidation in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is its high stability and low toxicity, making it an attractive candidate for use in lab experiments. However, its high cost and limited availability can be a limitation for some researchers.
Zukünftige Richtungen
There are numerous future directions for research on N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, including its potential applications in drug development, material science, and technology. In drug development, N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide could be further studied for its potential use as an anti-inflammatory and antioxidant agent in the treatment of various diseases. In material science, N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide could be explored for its potential use in the development of new materials with unique properties. In technology, N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide could be studied for its potential use in the development of new electronic devices and sensors.
In conclusion, N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a promising compound with unique properties that make it an attractive candidate for use in various fields. Its potential applications in drug development, material science, and technology make it an exciting area of research for scientists and researchers around the world.
Synthesemethoden
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide can be synthesized through various methods, including the reaction of 2,4,6-trimethylphenol with ethyl chloroformate, followed by reduction with sodium borohydride. Other methods include the reaction of 2,4,6-trimethylphenol with phosgene and subsequent reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been extensively studied for its potential applications in various fields, including drug development, material science, and technology. In drug development, N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-6-10(2)13(11(3)7-9)15-14(16)12-8-17-4-5-18-12/h6-8H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENUXNRIRYLTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=COCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID56319668 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

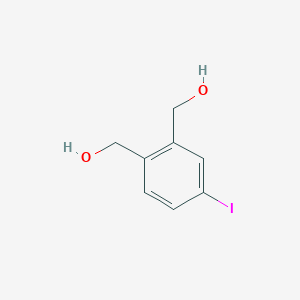
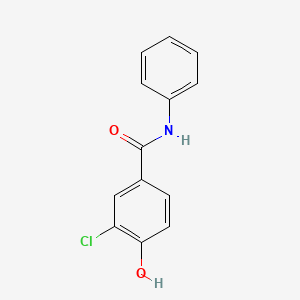
![N-(2-benzoyl-4-chlorophenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B7465493.png)



![1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7465513.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B7465518.png)
